molecular formula C5H6ClN3O2 B2916016 1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 943107-59-3

1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No. B2916016
CAS RN: 943107-59-3
M. Wt: 175.57
InChI Key: LOAOXSQDDRXOMA-UHFFFAOYSA-N
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Description

The compound “1-(chloromethyl)-5-methyl-3-nitro-1H-pyrazole” is an organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “chloromethyl” and “nitro” groups are functional groups attached to the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . This process often involves the use of formaldehyde and hydrogen chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound was not found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “this compound”, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Tautomerism and Annular Structures

A study by Kusakiewicz-Dawid et al. (2019) explored the annular tautomerism of disubstituted 1H-pyrazoles, including those with nitro groups. Their research utilized X-ray, theoretical calculations, NMR, and FT-IR methods to investigate the tautomeric behavior influenced by various substituents, including methyl and nitro groups, highlighting the significant role of pyrazole aromaticity and intra- and inter-molecular interactions in determining tautomer preference. This foundational work underscores the structural versatility of pyrazole derivatives and their potential applications in designing compounds with specific chemical properties (Kusakiewicz-Dawid et al., 2019).

Synthetic Methodologies and Reactivity

The synthesis and reactivity of pyrazole derivatives have been a focal point of research due to their applicability in various fields, including pharmaceuticals and materials science. Grotjahn et al. (2002) reported on the synthesis of pyrazoles with functionalized side chains, demonstrating the versatility of these compounds in chemical synthesis. Their work provides a methodological framework for developing pyrazole-based compounds with potential applications ranging from catalysis to drug development (Grotjahn et al., 2002).

Antimalarial and Antiviral Activities

Research into the biological activities of pyrazole derivatives has revealed their potential as therapeutic agents. Zapol’skii et al. (2022) synthesized a series of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles and evaluated their antimalarial activity, highlighting the potential of these compounds in combating malaria. Additionally, their study extended to anti-SARS-CoV-2, antibacterial, and cytotoxic activities, underscoring the broad spectrum of biological applications of pyrazole derivatives (Zapol’skii et al., 2022).

Catalytic Applications and Ethylene Oligomerization

Nyamato et al. (2014) explored the catalytic applications of (pyrazolylmethyl)pyridine metal complexes, including those derived from 2-(chloromethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine. Their work demonstrates the role of solvent and co-catalyst in influencing the product distribution of ethylene oligomerization reactions, providing insights into the design of efficient catalysts for industrial processes (Nyamato et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with similar structures are used as phosphate binders, preventing hyperphosphatemia by binding to dietary phosphate in the gut .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. They include information on its reactivity, health hazards, protective measures, and safety precautions .

properties

IUPAC Name

1-(chloromethyl)-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-4-2-5(9(10)11)7-8(4)3-6/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAOXSQDDRXOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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